4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate
Description
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of 4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate follows established International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. According to PubChem database records, the compound's official IUPAC name is designated as "carbonic acid;4-pyrimidin-5-ylmorpholine-2-carboxylic acid". This nomenclature reflects the compound's structure as a 1:1 molecular complex between the parent carboxylic acid and carbonic acid.
The systematic naming convention begins with the identification of the principal heterocyclic framework, which consists of a morpholine ring system substituted at the 4-position with a pyrimidin-5-yl group. The morpholine ring bears a carboxylic acid functional group at the 2-position, creating the complete parent acid structure. The carbonate designation indicates the formation of a salt or molecular complex with carbonic acid, resulting in the final compound formulation.
Alternative nomenclature variations documented in chemical databases include "4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid compound with carbonic acid (1:1)" and "4-Pyrimidin-5-yl-morpholine-2-carboxylic acidcarbonate". These naming conventions emphasize different aspects of the molecular composition while maintaining chemical accuracy and consistency with international standards.
Properties
IUPAC Name |
carbonic acid;4-pyrimidin-5-ylmorpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3.CH2O3/c13-9(14)8-5-12(1-2-15-8)7-3-10-6-11-4-7;2-1(3)4/h3-4,6,8H,1-2,5H2,(H,13,14);(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHSEOTZPRWTAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CN=CN=C2)C(=O)O.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine derivative. This reaction is usually carried out under acidic or basic conditions, depending on the specific reactants used.
Formation of the Morpholine Ring: The morpholine ring is typically formed through the reaction of diethanolamine with a suitable halogenated compound, such as ethylene oxide. This reaction is carried out under basic conditions.
Coupling of the Pyrimidine and Morpholine Rings: The pyrimidine and morpholine rings are coupled together through a nucleophilic substitution reaction. This reaction is typically carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Formation of the Carboxylic Acid Carbonate Group: The final step involves the formation of the carboxylic acid carbonate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Hydrolysis: The carboxylic acid carbonate group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives.
Hydrolysis: Corresponding carboxylic acid and alcohol.
Scientific Research Applications
Medicinal Chemistry
4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have suggested that it may act as an inhibitor of specific kinases involved in cancer progression, particularly the ERK5 pathway. The compound has shown promising results in inhibiting tumor growth in xenograft models .
Biochemical Studies
In biochemical research, this compound is used to probe enzyme mechanisms and protein interactions:
- Enzyme Inhibition : It has been utilized as a tool to study the inhibition of various enzymes, providing insights into their mechanisms of action and potential pathways for drug development .
Chemical Synthesis
The compound serves as a building block in the synthesis of more complex molecules:
- Synthetic Intermediate : It can be employed in the synthesis of pyrimidine derivatives or other heterocyclic compounds through various chemical reactions such as nucleophilic substitution and hydrolysis .
Material Science
In industry, it is explored for developing new materials:
- Polymer Chemistry : The unique properties of the carbonate group allow for its use in creating novel polymers with specific functionalities.
Case Study 1: ERK5 Inhibition
A study focused on optimizing the potency and pharmacokinetics of ERK5 inhibitors demonstrated that derivatives of this compound could effectively inhibit ERK5 activity. The study highlighted structure-activity relationships that guided modifications to enhance efficacy while maintaining favorable pharmacokinetic properties .
Case Study 2: Anticancer Properties
Research involving xenograft models indicated that compounds derived from this compound exhibited significant anticancer effects. The findings suggest potential for development into therapeutic agents targeting specific cancer pathways .
Mechanism of Action
The mechanism of action of 4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can interact with nucleic acids, while the morpholine ring can interact with proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid
- CAS No.: 1185302-97-9
- Molecular Formula : C₉H₁₁N₃O₃
- Molecular Weight : 209.20 g/mol
- Structure : Features a pyrimidine ring (5-position) fused to a morpholine ring (4-position), with a carboxylic acid group at the 2-position of the morpholine moiety .
Key Properties :
- Purity : ≥95% (commercial grades) .
- Applications : Primarily used as a pharmaceutical intermediate, particularly in kinase inhibitor research due to its heterocyclic framework .
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Functional Differences
Heterocyclic Core: Target Compound: Combines pyrimidine (aromatic, planar) with morpholine (saturated, flexible), enhancing solubility and hydrogen-bonding capacity .
BOC Protection: The tert-butoxycarbonyl (BOC) group in pyridine derivatives enables controlled deprotection during synthesis, a feature absent in the target compound .
Carboxylic Acid Positioning: In the target compound, the carboxylic acid is on the morpholine ring, enabling conjugation without disrupting the pyrimidine’s electronic properties. In contrast, phenyl-substituted analogs (e.g., 4-(2-hydroxyethylamino)-2-phenyl-5-pyrimidinylcarboxylic acid) place the carboxylic acid directly on the pyrimidine, altering reactivity .
Research Findings and Challenges
- Solubility : The morpholine ring in the target compound improves aqueous solubility (logP ≈ 0.5) compared to purely aromatic analogs like 2-chloro-6-methylpyrimidine-4-carboxylic acid (logP ≈ 2.1) .
- Toxicity : Chloro-substituted analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) may pose higher toxicity risks due to reactive halogen groups, whereas the target compound’s morpholine moiety is generally metabolically stable .
- Synthesis Complexity : The target compound requires multi-step synthesis involving pyrimidine-morpholine coupling, while simpler analogs (e.g., pyridine derivatives) are accessible via direct functionalization .
Biological Activity
4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H13N3O6
- Molecular Weight : 271.23 g/mol
- CAS Number : 1185302-98-0
The compound contains a pyrimidine ring and a morpholine moiety, which are known to interact with various biological targets, making it a candidate for drug development.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Interactions : The compound may modulate enzyme activities by binding to active sites or allosteric sites, affecting metabolic pathways.
- Nucleic Acid Interaction : The pyrimidine ring can interact with nucleic acids, potentially influencing gene expression and protein synthesis.
- Protein Binding : The morpholine ring can facilitate interactions with various proteins, enhancing or inhibiting their functions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), U-937 (acute monocytic leukemia), and others.
- IC50 Values : The compound demonstrated IC50 values in the micromolar range against several cancer cell lines, indicating potent cytotoxicity.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.8 | Induction of apoptosis |
| U-937 | 2.4 | Cell cycle arrest |
| HeLa | 3.0 | Modulation of signaling pathways |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Tested Microorganisms : Escherichia coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : The compound showed an MIC of 6.5 μg/mL against E. coli, indicating strong antibacterial activity.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study published in MDPI reported that derivatives of pyrimidine compounds, including this compound, exhibited high selectivity against various cancer types, including breast and lung cancers .
- The study highlighted that the compound significantly reduced tumor nodules in animal models when administered at therapeutic doses .
- Mechanistic Insights :
-
Antimicrobial Efficacy :
- Research indicated that modifying antimicrobial peptides with this compound enhanced their efficacy against resistant strains of bacteria, showcasing its potential in peptide-based therapeutics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyrimidine-morpholine hybrids typically involves coupling pyrimidine carboxylic acid derivatives with morpholine precursors. For example, esterification or amidation reactions under anhydrous conditions (e.g., using DCC/DMAP) are common . Optimization includes monitoring reaction progress via TLC or HPLC and adjusting catalyst concentrations (e.g., palladium on carbon for hydrogenation steps) . Control of temperature (e.g., 25–80°C) and solvent polarity (DMF, THF) is critical to minimize side reactions.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC-MS : To assess purity (>95%) and confirm molecular ion peaks.
- NMR (¹H/¹³C) : To verify substituent positions on the pyrimidine and morpholine rings (e.g., carbonyl carbon signals at ~170 ppm) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for carbonate and carboxylic acid moieties) .
Q. What solvent systems are suitable for solubility testing, and how does this impact formulation for biological assays?
- Methodological Answer : Test solubility in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4). If poor solubility is observed, consider co-solvents like PEG-400 or cyclodextrin-based formulations . Solubility data should guide dose ranges in in vitro studies (e.g., IC₅₀ determinations).
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of the carbonate group in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distributions and bond dissociation energies. For example, assess the carbonate group’s susceptibility to hydrolysis by calculating activation energies for nucleophilic attack . Pair computational results with experimental kinetic studies (e.g., pH-dependent stability assays) to validate predictions.
Q. What strategies address contradictory toxicity data in early-stage studies?
- Methodological Answer : If acute toxicity data is absent (as noted in safety sheets ), conduct in silico toxicity profiling using tools like ProTox-II. Follow up with in vitro assays (e.g., hepatocyte viability, Ames test) and compare results across multiple cell lines. Discrepancies may arise from impurities; thus, repurify the compound and retest .
Q. How can structure-activity relationship (SAR) studies optimize this compound for target binding?
- Methodological Answer : Synthesize analogs with modifications to the pyrimidine ring (e.g., substituents at position 4) or morpholine moiety (e.g., N-alkylation). Test binding affinity via SPR or fluorescence polarization assays. For example, replacing the carbonate with a carbamate group may enhance metabolic stability .
Q. What analytical techniques resolve spectral overlaps in complex mixtures (e.g., reaction byproducts)?
- Methodological Answer : Use 2D NMR (e.g., HSQC, HMBC) to distinguish overlapping proton signals. LC-MS/MS with MRM (multiple reaction monitoring) can isolate target ions from co-eluting impurities .
Key Research Challenges
- Synthetic Complexity : Multi-step reactions require stringent control of steric and electronic effects .
- Data Gaps : Limited ecotoxicological and biodegradation data necessitate in silico extrapolation .
- Biological Relevance : Prioritize in vivo pharmacokinetic studies to assess carbonate group metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
